5-Chloro-2h-chromen-2-one

Description

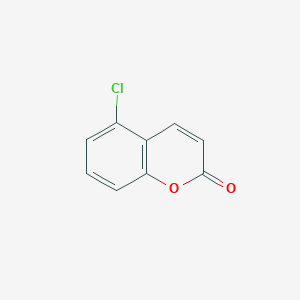

Structure

3D Structure

Properties

IUPAC Name |

5-chlorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFHMNIBSWVKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282544 | |

| Record name | 5-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38169-98-1 | |

| Record name | 38169-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chlorocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2h-chromen-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-Chloro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has shown that a deep, mechanistic understanding of a chemical entity is the bedrock of innovation, particularly in the fields of medicinal chemistry and materials science. The coumarin scaffold is a privileged structure, appearing in numerous natural products and synthetic compounds with a vast array of biological activities.[1][2] The introduction of a halogen, such as chlorine, at a specific position can dramatically alter the molecule's physicochemical properties, reactivity, and pharmacological profile. This guide provides a comprehensive exploration of 5-Chloro-2H-chromen-2-one, moving beyond a simple data sheet to offer a causal analysis of its synthesis, characterization, and reactivity. The protocols and insights herein are designed to be self-validating, empowering researchers to confidently utilize this versatile molecule in their development pipelines.

The 5-Chloro-2H-chromen-2-one Scaffold: An Overview

5-Chloro-2H-chromen-2-one belongs to the coumarin family, a class of benzopyrones characterized by a fused benzene and α-pyrone ring.[1] The core structure is fundamental to a wide range of applications, from therapeutic agents to optical brighteners and laser dyes.[3] The placement of a chlorine atom at the C5 position is strategically significant. This electron-withdrawing group influences the electron density distribution across the aromatic ring and the lactone moiety, thereby modulating the molecule's reactivity, lipophilicity, and potential for intermolecular interactions with biological targets. Understanding these electronic effects is crucial for predicting its behavior in both chemical reactions and biological systems.

Diagram: Chemical Structure of 5-Chloro-2H-chromen-2-one

Caption: Structure of 5-Chloro-2H-chromen-2-one with IUPAC numbering.

Synthesis of 5-Chloro-2H-chromen-2-one: The Pechmann Condensation

The most direct and widely adopted method for synthesizing coumarins is the Pechmann condensation, an acid-catalyzed reaction between a phenol and a β-ketoester.[4][5] This method is valued for its efficiency and use of readily available starting materials.[6]

Mechanistic Rationale

The synthesis of 5-Chloro-2H-chromen-2-one via this route would logically start with 4-chlorophenol and an appropriate β-ketoester, such as ethyl acetoacetate. The choice of acid catalyst is critical; strong Brønsted acids like sulfuric acid or Lewis acids like AlCl₃ are often required, especially for phenols that are not highly activated.[5][6] The electron-withdrawing nature of the chlorine on the phenol reactant hinders the reaction, necessitating harsher conditions compared to activated phenols like resorcinol.[5]

The reaction proceeds through two key stages:

-

Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it for nucleophilic attack by the hydroxyl group of 4-chlorophenol. This forms a phenol ester intermediate.

-

Intramolecular Cyclization & Dehydration: The catalyst then promotes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) where the activated carbonyl attacks the aromatic ring ortho to the oxygen. A final dehydration step yields the stable benzopyrone ring system.[4]

Diagram: Pechmann Condensation Workflow

Caption: Generalized workflow for the synthesis of 5-Chloro-2H-chromen-2-one.

Physicochemical Properties

The physical and chemical properties of 5-Chloro-2H-chromen-2-one are dictated by its molecular structure. The planar, aromatic system contributes to its crystalline nature, while the polar lactone group and the lipophilic chloro-substituted benzene ring give it moderate solubility in organic solvents.

| Property | Value | Source/Justification |

| Molecular Formula | C₉H₅ClO₂ | Calculated from structure |

| Molecular Weight | 180.59 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Typical for coumarin derivatives[7] |

| Melting Point | ~144-145 °C | Based on data for the related isomer, 6-chloro-3-phenyl-2H-chromen-2-one, as a predictive point.[8] Specific experimental data for the 5-chloro isomer is required for confirmation. |

| Solubility | Soluble in Chloroform, DMSO, Methanol | Expected based on general coumarin solubility and data from related compounds.[9] |

Spectroscopic Characterization

Unambiguous identification of 5-Chloro-2H-chromen-2-one requires a suite of spectroscopic techniques. The data presented here are predictive, based on known spectral data for closely related chloro- and fluoro-substituted coumarins.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly diagnostic for the coumarin core. The protons on the α-pyrone ring (H3 and H4) appear as distinct doublets with a characteristic coupling constant. The chlorine atom at C5 will influence the chemical shifts of the adjacent aromatic protons.

-

δ ~6.5 ppm (d, J ≈ 9.6 Hz, 1H): Proton at C3.

-

δ ~7.7 ppm (d, J ≈ 9.6 Hz, 1H): Proton at C4.

-

Aromatic Region (δ 7.0-7.6 ppm, m, 3H): The protons at C6, C7, and C8 will exhibit complex splitting patterns (doublet of doublets, triplets) depending on their coupling. The H6 proton, being ortho to the chlorine, is expected to be shifted downfield relative to the unsubstituted coumarin.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon skeleton.

-

δ ~160 ppm: Lactone carbonyl carbon (C2).

-

δ ~153 ppm: C8a (oxygen-bound aromatic carbon).

-

δ ~116-145 ppm: Aromatic and vinylic carbons (C3, C4, C4a, C5, C6, C7, C8). The C5 carbon directly attached to the chlorine will show a characteristic chemical shift in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups.

-

~1720-1740 cm⁻¹ (strong, sharp): This prominent peak is characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretch.

-

~1610, 1500 cm⁻¹ (medium): C=C stretching vibrations of the aromatic and pyrone rings.

-

~750-850 cm⁻¹ (strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z ≈ 180. A characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be present at m/z 180 and 182, confirming the presence of a single chlorine atom.[10]

-

Key Fragment: A common fragmentation pathway for coumarins is the loss of CO, resulting in a fragment ion at m/z ≈ 152.

Reactivity and Potential Applications in Drug Development

The chemical reactivity of 5-Chloro-2H-chromen-2-one provides avenues for creating diverse molecular libraries.

-

Lactone Ring Opening: Under strong basic conditions, the lactone can undergo hydrolysis.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution (e.g., nitration, sulfonation), although the existing chloro-substituent will act as a deactivating group.

-

Nucleophilic Aromatic Substitution: The chlorine at C5 is not highly activated for substitution but can be displaced under specific conditions (e.g., high temperature, strong nucleophiles, or transition-metal catalysis), offering a handle for further diversification.

In drug development, the coumarin scaffold is associated with a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[11][12] The introduction of the 5-chloro substituent can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. It also serves as a metabolic blocking agent or a key pharmacophoric element for binding to target proteins. This makes 5-Chloro-2H-chromen-2-one an attractive starting point for developing novel therapeutic agents.[13]

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory work.

Protocol: Synthesis of 5-Chloro-2H-chromen-2-one

Objective: To synthesize 5-Chloro-2H-chromen-2-one via Pechmann condensation.

Materials:

-

4-Chlorophenol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, add 4-chlorophenol (1 eq). Cool the flask in an ice bath.

-

Catalyst Addition: Slowly and with constant stirring, add concentrated sulfuric acid (2.5 eq).

-

Reagent Addition: To the cooled mixture, add ethyl acetoacetate (1.1 eq) dropwise over 10 minutes, ensuring the temperature remains low.

-

Reaction: Remove the ice bath and fit the flask with a condenser. Heat the reaction mixture in an oil bath at 110°C for 3 hours.[14] Monitor the reaction progress using TLC (e.g., hexane:ethyl acetate 7:3).

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 5-Chloro-2H-chromen-2-one as a crystalline solid.

Protocol: Characterization Workflow

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

-

Determine Melting Point: Measure the melting point of the recrystallized product. A sharp melting range indicates high purity.

-

Acquire IR Spectrum: Prepare a KBr pellet or use an ATR accessory to obtain the IR spectrum. Confirm the presence of the lactone carbonyl peak (~1735 cm⁻¹) and the absence of a broad -OH peak from the starting phenol.

-

Acquire NMR Spectra: Dissolve a small sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Verify the characteristic shifts and coupling patterns for the coumarin ring system as described in Section 4.

-

Acquire Mass Spectrum: Analyze the sample using an appropriate ionization technique (e.g., Electron Impact - EI). Confirm the molecular weight and the characteristic 3:1 isotopic pattern for the molecular ion peak.

References

- (2025-12-01) A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Unavailable Source

- Pechmann condens

- Pechmann Condens

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.

- Pechmann condensation – Knowledge and References. Taylor & Francis

- Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Inform

- An Efficient Solid-Phase Green Synthesis of Chromen-2-one Deriv

- Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin | ACS Omega. ACS Omega

- Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC.

- Sources and biological activity of Coumarins: An Appraisal. research journal

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central

- Chemical synthesis of various composites of chromen-2-one: A review. Unavailable Source

- The Study on Biological and Pharmacological Activity of Coumarins.

- SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIV

- One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. MDPI

- Synthesis of 2H-chromen-2-one derivatives 2–5.

- Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin - PMC.

- Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC.

- Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Unavailable Source

- A mass spectrometric investigation on some 5-substituted adamantan-2-ones. Unavailable Source

- SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA Submitted in.

- New 5-Chloro-Maleonitrile-Salen Ligand and Rel

- Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.

- Novel Coumarin Derivatives with Expected Biological Activity. MDPI

- Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. PubMed

- 5-Chloro-2-pentanone (stabilized with K2CO3) | CymitQuimica. CymitQuimica

- The Role of Chromenes in Drug Discovery and Development. Bentham Books

- The Chromenopyridine Scaffold: A Privileged Pl

- 5-Chloro-2-pentanone CAS#: 5891-21-4. ChemicalBook

- Application of 6-Chloro-2H-chromene in the Synthesis of Heterocyclic Compounds. Benchchem

- 2H-CHROMEN-2-ONE | CAS 91-64-5.

Sources

- 1. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Chromenes in Drug Discovery and Development [benthambooks.com]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Elucidation of 5-Chloro-2H-chromen-2-one: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this compound.

Introduction

5-Chloro-2H-chromen-2-one belongs to the coumarin class of compounds, which are benzopyrone structures widely found in nature and are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a chlorine atom at the C-5 position of the coumarin scaffold can significantly influence its electronic properties, reactivity, and biological profile. Therefore, unambiguous structural confirmation through modern spectroscopic methods is paramount for any research and development involving this molecule. This guide will provide a detailed interpretation of its spectral characteristics, drawing upon established principles and comparative data from related substituted chromen-2-ones.

Molecular Structure and Numbering

The chemical structure and standard numbering system for 5-Chloro-2H-chromen-2-one are depicted below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Chloro-2H-chromen-2-one, both ¹H and ¹³C NMR provide critical information for structural verification. The data presented here are predicted based on established substituent effects and analysis of similar compounds found in the literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Chloro-2H-chromen-2-one is expected to show distinct signals for the vinylic and aromatic protons. The electron-withdrawing nature of the chlorine atom and the lactone ring significantly influences the chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for 5-Chloro-2H-chromen-2-one (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.45 - 6.55 | d | J = 9.6 Hz |

| H-4 | 7.70 - 7.80 | d | J = 9.6 Hz |

| H-6 | 7.30 - 7.40 | t | J = 8.0 Hz |

| H-7 | 7.15 - 7.25 | d | J = 8.0 Hz |

| H-8 | 7.55 - 7.65 | d | J = 8.0 Hz |

Interpretation:

-

H-3 and H-4: These protons form an AX spin system and appear as doublets with a characteristic coupling constant of approximately 9.6 Hz, typical for cis-alkenic protons in a six-membered ring. H-4 is deshielded relative to H-3 due to its position adjacent to the oxygen atom and the benzene ring.

-

Aromatic Protons (H-6, H-7, H-8): These protons form a complex spin system. H-6 is expected to be a triplet due to coupling with both H-7 and H-8 (assuming similar coupling constants). H-7 and H-8 will appear as doublets. The presence of the electron-withdrawing chlorine atom at C-5 will deshield the ortho proton H-6 and the para proton H-8.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Chloro-2H-chromen-2-one (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 159.5 - 160.5 |

| C-3 | 117.0 - 118.0 |

| C-4 | 142.0 - 143.0 |

| C-4a | 118.5 - 119.5 |

| C-5 | 128.0 - 129.0 |

| C-6 | 125.0 - 126.0 |

| C-7 | 119.0 - 120.0 |

| C-8 | 130.0 - 131.0 |

| C-8a | 153.0 - 154.0 |

Interpretation:

-

C-2 (Carbonyl Carbon): The lactone carbonyl carbon is highly deshielded and appears in the downfield region of the spectrum, which is characteristic for this functional group.

-

Olefinic Carbons (C-3 and C-4): C-4 is more deshielded than C-3, consistent with their positions in the α,β-unsaturated lactone system.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the chloro substituent and the fused lactone ring. The carbon bearing the chlorine (C-5) will be directly observed, and its chemical shift will be a key indicator of the substitution pattern. The other aromatic carbons can be assigned based on established substituent chemical shift (SCS) effects and by comparison with data for other substituted coumarins[1][2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-2H-chromen-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl group of the lactone.

Table 3: Predicted IR Absorption Bands for 5-Chloro-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch |

| 1730 - 1750 | Strong | C=O (lactone) stretch |

| 1610 - 1630 | Medium | C=C (aromatic and vinylic) stretch |

| 1250 - 1300 | Strong | C-O-C (lactone) stretch |

| 750 - 800 | Strong | C-Cl stretch |

Interpretation:

The most characteristic absorption in the IR spectrum of a coumarin is the strong C=O stretching vibration of the lactone ring, typically observed between 1720 and 1750 cm⁻¹[3][4]. The exact position can be influenced by conjugation and substituents. The presence of a strong band in this region is a definitive indicator of the coumarin scaffold. The C-Cl stretching vibration is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 5-Chloro-2H-chromen-2-one, Electron Ionization (EI) mass spectrometry is a common technique.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of C₉H₅ClO₂. Due to the presence of chlorine, there will be an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is a characteristic signature for a monochlorinated compound.

-

m/z for ³⁵Cl isotope: 180

-

m/z for ³⁷Cl isotope: 182

-

-

Key Fragmentation: The fragmentation of coumarins is well-documented and typically involves the loss of carbon monoxide (CO) from the lactone ring[5].

-

[M - CO]⁺: A prominent peak is expected at m/z 152 (for the ³⁵Cl isotope), resulting from the loss of a CO molecule. This is a characteristic fragmentation pathway for the coumarin ring system.

-

Further Fragmentation: The [M - CO]⁺ ion can undergo further fragmentation, such as the loss of a chlorine radical or other small molecules.

-

The relationship between these spectroscopic techniques in determining the structure of 5-Chloro-2H-chromen-2-one is illustrated in the following diagram:

Caption: Interconnectivity of spectroscopic methods for structural elucidation.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2H-chromen-2-one in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Proton decoupling should be applied to obtain singlet peaks for each carbon.

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and fragment ions.

Conclusion

The spectroscopic data for 5-Chloro-2H-chromen-2-one, when analyzed in a concerted manner, provide a detailed and unambiguous structural characterization. The predicted ¹H and ¹³C NMR spectra reveal the connectivity of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key lactone functional group, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern, including the isotopic signature of the chlorine atom. This guide serves as a valuable resource for scientists working with this and related coumarin derivatives, enabling confident structural assignment and quality control.

References

-

Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. (2023). MDPI. [Link]

-

Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (n.d.). Chemical Methodologies. [Link]

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. (n.d.). American Journal of Chemistry. [Link]

-

An Efficient Solid-Phase Green Synthesis of Chromen-2-one Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. (2016). Molecules. [Link]

-

Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. (n.d.). Scientific & Academic Publishing. [Link]

-

An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6. (2007). Molecules. [Link]

-

Synthesis, Crystal Structure, Spectroscopic Characterization and Anti-fungal Activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. (2020). ResearchGate. [Link]

-

SYNTHESIS AND COMPLETE NMR SPECTRAL ASSIGNMENTS OF NEW BENZYLAMINO COUMARIN DERIVATIVE. (n.d.). University of Kragujevac. [Link]

-

Chemical synthesis of various composites of chromen-2-one: A review. (2022). Journal of the Indian Chemical Society. [Link]

-

One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. (2022). MDPI. [Link]

-

Synthesis of 2H-chromen-2-one derivatives 2–5. (n.d.). ResearchGate. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. (n.d.). Journal of the Serbian Chemical Society. [Link]

-

A mass spectrometric investigation on some 5-substituted adamantan-2-ones. (2004). Wiley Online Library. [Link]

-

SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. (n.d.). Sathyabama Institute of Science and Technology. [Link]

-

Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). ARKAT USA, Inc.. [Link]

-

Synthesis and spectral characterization of coumarin mediated new chromophores. (n.d.). International Journal of Innovative Research in Technology. [Link]

-

New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex. (2022). MDPI. [Link]

-

Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. (2007). Taylor & Francis Online. [Link]

-

Synthesis of 4-aminocoumarin from 4-chlorocoumarins. (2017). ResearchGate. [Link]

-

12.6 Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries. [Link]

-

Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. (2016). MDPI. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Spectrometric Characterization, X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate [article.sapub.org]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. tandfonline.com [tandfonline.com]

Introduction: The Significance of Coumarins and the Role of Halogenation

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-2H-chromen-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the synthesis and characterization of 5-Chloro-2H-chromen-2-one, a halogenated coumarin derivative of interest in medicinal chemistry and materials science. This document, structured with editorial autonomy, aims to deliver not just procedural steps but a deeper understanding of the underlying chemical principles and experimental rationale, ensuring scientific integrity and practical applicability.

Coumarins (2H-1-benzopyran-2-ones) are a prominent class of naturally occurring and synthetic heterocyclic compounds.[1] Their core structure, a fusion of a benzene and α-pyrone ring, serves as a privileged scaffold in drug discovery, exhibiting a wide array of pharmacological activities including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[2] Furthermore, their unique photophysical properties have led to their application as fluorescent probes and in dye lasers.

The introduction of a halogen atom, such as chlorine, onto the coumarin nucleus can significantly modulate its physicochemical and biological properties. Halogenation can enhance lipophilicity, improve metabolic stability, and introduce new electronic features that can lead to altered binding interactions with biological targets. 5-Chloro-2H-chromen-2-one, the subject of this guide, is a valuable synthon for the development of more complex molecules with potential therapeutic or material science applications.

Synthesis of 5-Chloro-2H-chromen-2-one: A Tale of Two Classic Reactions

The synthesis of coumarins is well-established in organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. For 5-Chloro-2H-chromen-2-one, two primary synthetic strategies are considered here: the Pechmann Condensation and the Perkin Reaction.

The Pechmann Condensation: A Robust and Versatile Approach

The Pechmann condensation is a widely employed method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[3][4] This reaction is valued for its operational simplicity and the ready availability of starting materials.[5]

Reaction Mechanism:

The reaction proceeds through a series of acid-catalyzed steps:

-

Transesterification: The phenolic hydroxyl group attacks the carbonyl of the β-ketoester, leading to a transesterification reaction.

-

Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The newly formed ester undergoes an intramolecular cyclization where the activated aromatic ring attacks the keto-carbonyl group.

-

Dehydration: The resulting cyclic intermediate readily dehydrates to form the stable α-pyrone ring of the coumarin.

Experimental Protocol: Synthesis of 5-Chloro-4-methyl-2H-chromen-2-one via Pechmann Condensation

This protocol describes the synthesis of the 4-methyl derivative, a common outcome when using ethyl acetoacetate.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 4-Chlorophenol | 128.56 | 12.86 g | 0.1 | Reactant |

| Ethyl acetoacetate | 130.14 | 14.32 g (13.9 mL) | 0.11 | Reactant |

| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL | - | Catalyst |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-chlorophenol (12.86 g, 0.1 mol).

-

Gently warm the flask in a water bath to melt the 4-chlorophenol.

-

Add ethyl acetoacetate (14.32 g, 0.11 mol) to the molten 4-chlorophenol and stir to obtain a homogeneous mixture.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (20 mL) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The mixture will gradually solidify.

-

Pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

-

Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethanol to afford pure 5-Chloro-4-methyl-2H-chromen-2-one as a crystalline solid.

The Perkin Reaction: A Classic Route from Salicylaldehydes

The Perkin reaction provides an alternative pathway to coumarins, starting from an o-hydroxybenzaldehyde and an acid anhydride in the presence of the corresponding carboxylate salt as a base.[6][7] For the synthesis of 5-Chloro-2H-chromen-2-one, 5-chloro-2-hydroxybenzaldehyde is the required starting material.

Reaction Mechanism:

-

Enolate Formation: The basic salt (e.g., sodium acetate) deprotonates the acid anhydride to form an enolate.

-

Aldol-type Addition: The enolate attacks the aldehyde carbonyl group.

-

Intramolecular Acyl Transfer and Dehydration: The resulting alkoxide undergoes an intramolecular acyl transfer followed by dehydration to yield an unsaturated anhydride.

-

Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the anhydride carbonyl, leading to the formation of the coumarin ring and regeneration of the carboxylic acid.

Experimental Protocol: Synthesis of 5-Chloro-2H-chromen-2-one via Perkin Reaction

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |

| 5-Chloro-2-hydroxybenzaldehyde | 156.57 | 15.66 g | 0.1 | Reactant |

| Acetic Anhydride | 102.09 | 25.52 g (23.6 mL) | 0.25 | Reactant |

| Sodium Acetate (anhydrous) | 82.03 | 20.51 g | 0.25 | Base |

Procedure:

-

In a 250 mL round-bottom flask, combine 5-chloro-2-hydroxybenzaldehyde (15.66 g, 0.1 mol), acetic anhydride (25.52 g, 0.25 mol), and anhydrous sodium acetate (20.51 g, 0.25 mol).

-

Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180 °C for 5-6 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing 500 mL of cold water with vigorous stirring.

-

The product will precipitate as a solid. If an oily layer forms, boil the mixture for a few minutes to hydrolyze any unreacted acetic anhydride, which should induce solidification.

-

Filter the crude solid, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the product from ethanol or acetic acid to obtain pure 5-Chloro-2H-chromen-2-one.

Characterization of 5-Chloro-2H-chromen-2-one

A comprehensive characterization of the synthesized 5-Chloro-2H-chromen-2-one is essential to confirm its identity and purity. The following spectroscopic and physical methods are employed.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of 5-Chloro-2H-chromen-2-one.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For 5-Chloro-2H-chromen-2-one, the spectrum is expected to show signals for the vinyl protons of the pyrone ring and the aromatic protons of the benzene ring. The characteristic downfield shift of the proton adjacent to the oxygen in the pyrone ring is a key diagnostic feature.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon of the lactone is typically observed at a downfield chemical shift (around 160 ppm). The chlorinated carbon and other aromatic and vinylic carbons will have distinct chemical shifts.

Expected NMR Data for 5-Chloro-2H-chromen-2-one:

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~ 7.70 (d, J ≈ 9.6 Hz, 1H) | H4 |

| ~ 7.45 (m, 2H) | Aromatic H |

| ~ 7.25 (m, 1H) | Aromatic H |

| ~ 6.45 (d, J ≈ 9.6 Hz, 1H) | H3 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-2H-chromen-2-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks include C=C stretching vibrations for the aromatic and pyrone rings (around 1600-1450 cm⁻¹) and C-O stretching vibrations (around 1250-1000 cm⁻¹).

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-Chloro-2H-chromen-2-one, the mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Expected Mass Spectrometry Data:

| Technique | Expected m/z Values |

| Electron Impact (EI-MS) | M⁺ at m/z 180, (M+2)⁺ at m/z 182 |

| High-Resolution MS (HRMS) | Calculated for C₉H₅ClO₂: [M+H]⁺ (precise mass) |

Physical Characterization

-

Melting Point: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The experimentally determined melting point should be compared with literature values to assess purity.

-

Elemental Analysis: This technique determines the elemental composition (C, H, Cl) of the compound, which should be in close agreement with the calculated values for the molecular formula C₉H₅ClO₂.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

-

4-Chlorophenol: Toxic and corrosive. Harmful if swallowed, inhaled, or absorbed through the skin.[8][9][10][11][12] Causes severe skin and eye burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ethyl Acetoacetate and Ethyl 4-chloroacetoacetate: These are irritants and may be harmful if swallowed or inhaled.[3][13][14][15][16] Handle with care, avoiding contact with skin and eyes.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme caution in a fume hood, wearing appropriate PPE.

-

5-Chloro-2H-chromen-2-one: The toxicological properties of this specific compound may not be fully established. It is prudent to handle it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of 5-Chloro-2H-chromen-2-one. By understanding the mechanistic underpinnings of the Pechmann condensation and Perkin reaction, researchers can make informed decisions to optimize their synthetic strategies. The comprehensive characterization protocol outlined ensures the unambiguous identification and purity assessment of the target compound. Adherence to the safety guidelines is paramount to ensure a safe and productive research environment. This foundational knowledge will empower researchers to further explore the potential of 5-Chloro-2H-chromen-2-one as a key building block in the development of novel molecules with significant applications in science and medicine.

References

-

Moraes, M. C. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. [Link]

- Industry News. (Date unavailable).

- ChemicalBook. (2025).

- Fisher Scientific. (Date unavailable).

- Alfa Aesar. (2022).

- Loba Chemie. (2016). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie.

- Apollo Scientific. (2023).

- Central Drug House. (Date unavailable).

- ChemicalBook. (2025).

- ECHEMI. (Date unavailable).

-

PubChem. (Date unavailable). 4-Chlorophenol. National Center for Biotechnology Information. [Link]

- Journal of Synthetic Chemistry. (2024). Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. Journal of Synthetic Chemistry.

-

Santos, C. M. M., & Silva, A. M. S. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Inorganics, 10(2), 23. [Link]

- Parhami, A., et al. (Date unavailable). The Solvent-free Pechmann Condensation Between Phenols and β-Ketoesters Using BTSA.SiO2.

- Heravi, M. M., et al. (Date unavailable). Synthesis of coumarins by the reaction of phenols with -ketoesters in the presence of 40 mol% of alum.

- IISTE.org. (Date unavailable). Studying of Pechmann Condensation Products of Ethyl Acetoacetate with 2,7-Dihydroxynaphthalene. IISTE.org.

- Sigma-Aldrich. (2024).

- Fluorochem Ltd. (2024). Safety Data Sheet: 4-Chloro-7-hydroxy-2H-chromen-2-one. Fluorochem Ltd.

- Li, J., et al. (Date unavailable). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PMC - NIH.

- ChemicalBook. (Date unavailable). 5-CHLORO-4-HYDROXY-2H-CHROMEN-2-ONE Product Description. ChemicalBook.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-pentanone. Fisher Scientific.

- The Royal Society of Chemistry. (Date unavailable).

- Sathyabama Institute of Science and Technology. (Date unavailable). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.

- Kouznetsov, V. V., et al. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. MDPI.

- Mumtazuddin, S., & Sinha, S. K. (Date unavailable).

- Sethna, S., & Shah, N. M. (Date unavailable). Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A.

-

Wikipedia. (Date unavailable). Pechmann condensation. Wikipedia. [Link]

- Supporting Information. (Date unavailable).

- Der Pharma Chemica. (Date unavailable).

- ResearchGate. (Date unavailable). Synthesis of coumarins via von Pechmann condensation of phenols with ethylacetoacetate catalyzed by SnCl2·2H2O.

- Oregon State University. (Date unavailable). 13C NMR Chemical Shift.

- ResearchGate. (Date unavailable). 13C-NMR spectrum of compound 2.

- Arkat USA. (Date unavailable). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism.

- MSU chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.

- ResearchGate. (Date unavailable). synthesis and complete nmr spectral assignments of new benzylamino coumarin derivative.

- Chemguide. (Date unavailable). interpreting C-13 NMR spectra. Chemguide.

- Sathee NEET - IIT Kanpur. (Date unavailable). Perkin Reaction Mechanism.

-

Wikipedia. (Date unavailable). Perkin reaction. Wikipedia. [Link]

- ResearchGate. (Date unavailable). 13C NMR spectra of compounds 2-5.

- ResearchGate. (Date unavailable). 1H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide...

Sources

- 1. echemi.com [echemi.com]

- 2. mdpi.com [mdpi.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. echemi.com [echemi.com]

- 12. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. manavchem.com [manavchem.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Ethyl 4-chloroacetoacetate - Safety Data Sheet [chemicalbook.com]

5-Chloro-2h-chromen-2-one crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-2H-chromen-2-one

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 5-Chloro-2H-chromen-2-one. While a specific crystallographic analysis for this exact compound is not publicly available at the time of this report, this guide synthesizes information from the analysis of closely related coumarin derivatives to offer a foundational understanding of the structural characteristics and analytical techniques pertinent to this class of compounds.[1]

Introduction: The Significance of Crystal Structure in Drug Development

Coumarin (2H-chromen-2-one) and its derivatives represent a significant class of heterocyclic compounds with a wide array of applications in pharmaceuticals, agrochemicals, and material science.[1][2] Their biological activities, which include anticoagulant, antibacterial, antifungal, antiviral, and anticancer properties, are intrinsically linked to their three-dimensional structure.[2][3][4][5] The precise arrangement of atoms in the crystal lattice dictates the molecule's conformation, intermolecular interactions, and ultimately its physicochemical properties and biological efficacy.

The introduction of a chloro-substituent at the 5-position of the coumarin scaffold is anticipated to significantly influence its electronic properties, lipophilicity, and potential for intermolecular interactions such as halogen bonding. Therefore, a detailed crystal structure analysis is paramount for understanding these effects and for the rational design of novel therapeutic agents.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 5-Chloro-2H-chromen-2-one

Various synthetic routes are available for the preparation of chromen-2-one derivatives, including the Pechmann, Perkin, Knoevenagel, and Wittig reactions.[6][7] A common approach for synthesizing chlorinated coumarins involves the use of chlorinated phenols or salicylaldehydes as starting materials. For instance, the reaction of a substituted phenol with a β-keto ester in the presence of a catalyst is a widely used method.[7]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 5-Chloro-2H-chromen-2-one.

Crystallization: The Art and Science of Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure analysis.[8] For small molecules like 5-Chloro-2H-chromen-2-one, a variety of crystallization methods can be employed.[8]

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated against a larger reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.[8]

-

Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Dissolve a small amount of purified 5-Chloro-2H-chromen-2-one in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to determine a suitable solvent in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming may be used to increase solubility, followed by filtration to remove any insoluble impurities.

-

Crystal Growth: Transfer the filtered solution to a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically for the formation of single crystals. The process can take from several days to weeks.

-

Harvesting: Once crystals of suitable size (ideally >0.1 mm in all dimensions) are formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.[8][9]

X-ray Diffraction Data Collection: Capturing the Diffraction Pattern

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[10][11]

Principle of X-ray Diffraction

When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities.[9][12] The positions and intensities of these diffracted spots contain the information about the arrangement of atoms within the crystal.[9]

Experimental Workflow for X-ray Diffraction:

Caption: General workflow for single-crystal X-ray diffraction data collection.

Data Collection Protocol

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.

-

Diffractometer Setup: The mounted crystal is placed on the diffractometer.[8] The X-ray source (e.g., Mo Kα radiation with a wavelength of 0.71073 Å) is activated.[10]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of each reflection. The data is then scaled to account for variations in experimental conditions. An absorption correction is also applied.

Structure Solution and Refinement: From Diffraction Data to Molecular Structure

The processed diffraction data is used to solve and refine the crystal structure.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities (and thus the amplitudes) of the scattered X-rays, but the phase information is lost. This is known as the "phase problem."[9] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[9]

Model Building and Refinement

From the initial electron density map, a preliminary model of the molecule can be built. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the observed diffraction pattern. The atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the calculated and observed data.

Key Refinement Parameters:

-

R-factor (R1): A measure of the agreement between the observed and calculated structure factor amplitudes. A lower R1 value indicates a better fit.

-

Goodness-of-Fit (GOF): Should be close to 1 for a good refinement.

Expected Crystallographic Data for 5-Chloro-2H-chromen-2-one

Based on the analysis of other coumarin derivatives, we can anticipate the type of crystallographic data that would be obtained for 5-Chloro-2H-chromen-2-one.[13]

| Parameter | Expected Range/Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry operations within the unit cell.[13] |

| a, b, c (Å) | 5 - 20 Å | Dimensions of the unit cell. |

| α, β, γ (°) | 90° or specific angles for monoclinic | Angles of the unit cell. |

| V (ų) | 500 - 2000 ų | Volume of the unit cell. |

| Z | 2, 4, or 8 | Number of molecules per unit cell. |

| Density (calculated) | 1.2 - 1.5 g/cm³ | Calculated density of the crystal. |

This table presents hypothetical yet realistic data based on published structures of similar compounds.

Structural Analysis and Interpretation: Unveiling Molecular Insights

The refined crystal structure provides a wealth of information about the molecule's geometry and intermolecular interactions.

Molecular Geometry

The analysis will reveal precise bond lengths, bond angles, and torsion angles. The coumarin ring system is expected to be nearly planar.[14] The dihedral angle between the coumarin ring and any substituents will be a key conformational feature.

Intermolecular Interactions

The packing of molecules in the crystal is governed by non-covalent interactions. For 5-Chloro-2H-chromen-2-one, the following interactions are likely to be important:

-

π-π Stacking: Interactions between the aromatic rings of adjacent coumarin molecules.[15]

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and hydrogen atoms on neighboring molecules.

-

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor, interacting with Lewis basic atoms (like the carbonyl oxygen) on adjacent molecules. This is a critical interaction to investigate as it can significantly influence crystal packing and biological activity.

Visualization of Potential Intermolecular Interactions:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylidene-bis-(4-Hydroxycoumarin) and Benzopyrano-Coumarin Derivatives: Synthesis, 1H/13C-NMR Conformational and X-ray Crystal Structure Studies and In Vitro Antiviral Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. echemcom.com [echemcom.com]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. rigaku.com [rigaku.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. Crystal structure of (Z)-3-{3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-2,3-dihydrothiazol-4-yl}-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin, represents a class of scaffolds with significant interest in medicinal chemistry and materials science. Understanding its fundamental physical properties, such as melting point and solubility, is a critical first step in any research or development pipeline, governing everything from reaction setup and purification to formulation and bioavailability assessment. This guide provides a comprehensive overview of these key characteristics. While specific experimental data for this compound is not widely reported in public literature, this document furnishes researchers with the necessary theoretical framework, comparative data from isomeric compounds, and robust, field-tested experimental protocols for determining these properties in a laboratory setting.

Chemical Identity and Structure

Before assessing its physical properties, it is essential to define the molecule's identity precisely.

-

Systematic Name: 5-Chloro-2H-chromen-2-one

-

Common Name: 5-Chlorocoumarin

-

Molecular Formula: C₉H₅ClO₂

-

Molecular Weight: 180.59 g/mol

-

Structure:

Melting Point Analysis

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. For crystalline solids, a sharp melting range (typically <1°C) is indicative of high purity, whereas a broad melting range often suggests the presence of impurities, which depress and broaden the melting point.

Reported and Comparative Data

As of this guide's publication, a definitive experimental melting point for 5-Chloro-2H-chromen-2-one is not consistently reported in publicly accessible databases. However, data from its isomers can provide a scientifically grounded estimation for experimental planning.

| Compound | CAS Number | Melting Point (°C) | Citation |

| 3-Chlorocoumarin | 92-45-5 | 121 - 125 °C | [5] |

| 6-Chlorocoumarin | 2051-59-4 | 162 - 165 °C | [6] |

| 5-Chlorocoumarin | 38169-98-1 | Data not available |

The variance between the 3-chloro and 6-chloro isomers highlights that the position of the chlorine atom significantly influences the crystal lattice energy and, therefore, the melting point. A researcher should expect the melting point of the 5-chloro isomer to fall within this general range, but empirical determination is required.

Experimental Protocol for Melting Point Determination

This protocol describes the use of a standard capillary melting point apparatus, a technique valued for its reliability and small sample requirement.

Causality and Expertise: The choice of a slow ramp rate near the expected melting point is critical. A rapid temperature increase can lead to thermal lag, where the thermometer reading is not the true sample temperature, resulting in an erroneously wide and elevated melting range. Calibrating the apparatus with known standards is a self-validating step that ensures the trustworthiness of the instrument's readings.

Methodology:

-

Sample Preparation: Ensure the 5-Chloro-2H-chromen-2-one sample is completely dry and crystalline. Grind a small amount into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end. Tap the tube gently on a hard surface to ensure dense packing.

-

Apparatus Calibration: Prior to measurement, calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range.

-

Measurement - Rapid Scan: Place the loaded capillary in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly identify an approximate melting range.

-

Measurement - Accurate Determination: Using a new sample, heat rapidly to approximately 20 °C below the estimated melting point found in the rapid scan.

-

Data Recording: Decrease the heating rate to 1-2 °C/min. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is T1-T2.

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a critical parameter for drug development professionals and chemists, influencing reaction conditions, purification methods (recrystallization), and biological assay design. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Expected Solubility

While quantitative data for 5-Chloro-2H-chromen-2-one is scarce, the general behavior of coumarins provides a strong predictive framework. The parent coumarin molecule exhibits poor aqueous solubility but is soluble in many organic solvents[7][8]. The addition of a chloro group, which increases lipophilicity, suggests that 5-Chloro-2H-chromen-2-one will likely exhibit:

-

Low solubility in aqueous systems (e.g., water, phosphate-buffered saline).

-

Good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate to good solubility in alcohols like ethanol and methanol.

-

Good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform.

This expected profile makes DMSO a common choice for preparing stock solutions for biological screening.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility, ensuring that the system reaches true equilibrium.

Causality and Expertise: The core principle is to create a saturated solution where excess solid is in equilibrium with the dissolved solute. The 24-48 hour equilibration period is essential to ensure this state is reached; shorter times may underestimate the true solubility. Using a high-speed centrifuge or a sub-micron filter is a critical self-validating step to ensure that no undissolved solid particulates are carried over into the sample for analysis, which would artificially inflate the measured concentration.

Methodology:

-

Preparation: Add an excess amount of solid 5-Chloro-2H-chromen-2-one to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. "Excess" means that solid material is clearly visible after initial mixing.

-

Equilibration: Place the vial in an isothermal shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vial to stand briefly. To separate the saturated supernatant from the excess solid, either:

-

Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

-

Filter the solution through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification: Carefully extract an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase or solvent.

-

Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report in units such as mg/mL or µM.

Workflow Diagram: Solubility Determination

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 38169-98-1 5-chloro-2H-chromen-2-one [chemsigma.com]

- 3. 5-Chloro-2h-chromen-2-one [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Chloro-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2H-chromen-2-one, a halogenated derivative of coumarin. While specific research on the 5-chloro isomer is not as extensive as for other substituted coumarins, this document synthesizes available data on its chemical identity, physicochemical properties, and potential synthetic pathways. By contextualizing this information within the broader landscape of chlorocoumarin chemistry and the well-documented biological significance of the coumarin scaffold, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to explore the potential of 5-Chloro-2H-chromen-2-one in their respective fields. The narrative emphasizes the rationale behind synthetic strategies and the implications of its structural features on potential biological activity, thereby providing a self-validating framework for future investigation.

Introduction: The Significance of the Coumarin Scaffold and Halogenation

The coumarin nucleus, chemically known as 2H-chromen-2-one, is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds of significant therapeutic interest.[1] The inherent biological activities of coumarins are vast and well-documented, encompassing anticoagulant, anti-inflammatory, anticancer, antioxidant, anti-HIV, and antibacterial properties.[1] The versatility of the coumarin framework allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

Halogenation, particularly chlorination, of the coumarin ring system is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses specifically on 5-Chloro-2H-chromen-2-one, providing a detailed examination of its chemical identity and a practical perspective on its synthesis and potential applications.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physicochemical properties of a compound is fundamental for any research or development endeavor.

IUPAC Name and CAS Number

Molecular and Structural Information

Below is a table summarizing the key molecular and computed physicochemical properties of 5-Chloro-2H-chromen-2-one.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClO₂ | [2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C(=C1)Cl | [2] |

| InChI Key | VYFHMNIBSWVKIH-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthetic Pathways and Methodologies

The synthesis of coumarin derivatives can be achieved through several classic and modern organic reactions. While specific, high-yield synthetic routes for 5-Chloro-2H-chromen-2-one are not extensively detailed in readily available literature, established methods for coumarin synthesis can be adapted. The choice of a particular synthetic strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The Pechmann condensation is a widely employed method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For the synthesis of 5-Chloro-2H-chromen-2-one, a plausible approach would involve the reaction of 3-chlorophenol with a suitable β-ketoester.

Conceptual Workflow for Pechmann Condensation:

Caption: Conceptual workflow of the Pechmann condensation for the synthesis of 5-Chloro-2H-chromen-2-one.

Experimental Considerations:

-

Choice of β-Ketoester: Ethyl acetoacetate is a common choice, which would result in a 4-methyl-substituted coumarin. To obtain the unsubstituted 5-Chloro-2H-chromen-2-one, malic acid or a propiolate ester could be considered as the three-carbon synthon.

-

Catalyst Selection: While strong mineral acids like sulfuric acid are traditionally used, solid acid catalysts such as Amberlyst-15 offer advantages in terms of easier work-up and catalyst recovery.

-

Reaction Conditions: The reaction typically requires heating to drive the condensation and subsequent cyclization and dehydration steps.

Other Potential Synthetic Routes

Other established methods for coumarin synthesis that could be adapted for 5-Chloro-2H-chromen-2-one include:

-

Perkin Reaction: Involving the condensation of a salicylaldehyde derivative (in this case, 2-hydroxy-6-chlorobenzaldehyde) with an acid anhydride.

-

Knoevenagel Condensation: The reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group.[3]

-

Wittig Reaction: The reaction of an o-hydroxybenzaldehyde with a phosphonium ylide.

The selection of the most appropriate route would depend on a thorough evaluation of precursor availability and the potential for side reactions.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the benzene and pyrone rings. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of the chlorine atom and the lactone functionality.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the olefinic carbons of the pyrone ring, and the carbons of the chlorinated benzene ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 5-Chloro-2H-chromen-2-one, along with a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl).

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactone ring, typically in the region of 1700-1750 cm⁻¹.

Potential Biological Activities and Applications in Drug Discovery

The biological profile of 5-Chloro-2H-chromen-2-one has not been extensively investigated. However, based on the known activities of the coumarin scaffold and other chlorinated derivatives, several potential areas of pharmacological interest can be proposed.

Rationale for Potential Biological Activity

The introduction of a chlorine atom at the 5-position of the coumarin ring can be expected to modulate its biological activity in several ways:

-

Increased Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially improve oral bioavailability.

-

Altered Electronic Properties: The electron-withdrawing nature of chlorine can influence the reactivity of the coumarin ring system and its ability to interact with biological targets through hydrogen bonding or other non-covalent interactions.

-

Metabolic Stability: The presence of a chlorine atom can block potential sites of metabolism, leading to a longer half-life in vivo.

Potential Therapeutic Areas

Given the broad spectrum of activities associated with coumarins, 5-Chloro-2H-chromen-2-one could be investigated for a range of therapeutic applications, including:

-

Anticancer Activity: Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The coumarin nucleus is a feature of several compounds with antibacterial and antifungal properties.[4]

-

Enzyme Inhibition: Coumarins are known to inhibit a variety of enzymes, and the 5-chloro substituent could confer specific inhibitory activity.

Workflow for Biological Activity Screening:

Caption: A generalized workflow for the biological screening of 5-Chloro-2H-chromen-2-one.

Conclusion and Future Directions

5-Chloro-2H-chromen-2-one represents an under-explored derivative of the pharmacologically significant coumarin scaffold. While specific data for this isomer is limited, this guide provides a solid foundation based on its confirmed chemical identity and the well-established chemistry and biology of related compounds. The synthetic pathways and potential biological activities discussed herein offer a roadmap for researchers and drug development professionals interested in exploring the therapeutic potential of this molecule.

Future research should focus on developing efficient and scalable synthetic routes to 5-Chloro-2H-chromen-2-one, followed by comprehensive spectroscopic characterization. Subsequent biological screening against a diverse panel of targets is warranted to uncover its potential pharmacological profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, will be crucial in optimizing any identified biological activity and advancing this compound through the drug discovery pipeline.

References

-

National Center for Biotechnology Information. (n.d.). An Improved Synthesis of 4-Chlorocoumarin-3-sulfonyl Chloride and Its Reactions with Different Bidentate Nucleophiles to Give Pyrido[1',2':2,3]- and Thiazino[3',2':2,3]-1,2,4-Thiadiazino[6,5-c]Benzopyran-6. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of 5 a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Thiocoumarins: From the Synthesis to the Biological Applications. PubMed Central. Retrieved from [Link]

-

Atlantis Press. (n.d.). The Study on Biological and Pharmacological Activity of Coumarins. Retrieved from [Link]

-

MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. PubMed Central. Retrieved from [Link]

-